(1-(methylsulfonyl)piperidin-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

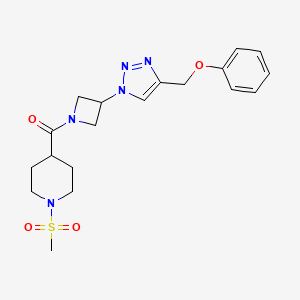

The compound (1-(methylsulfonyl)piperidin-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a structurally complex molecule featuring three key pharmacophores:

- Methylsulfonyl-piperidine: A sulfonamide-containing heterocycle known for enhancing solubility and binding affinity to kinase domains .

- Azetidine-methanone: A strained four-membered ring that improves conformational rigidity and target selectivity compared to larger heterocycles like piperidine .

This compound is hypothesized to act as a kinase inhibitor or G protein-coupled receptor (GPCR) antagonist, given the prevalence of similar scaffolds in such drug candidates .

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c1-29(26,27)23-9-7-15(8-10-23)19(25)22-12-17(13-22)24-11-16(20-21-24)14-28-18-5-3-2-4-6-18/h2-6,11,15,17H,7-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQWCLIVTFOAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(methylsulfonyl)piperidin-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with CAS number 2034591-55-2 , is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its structural characteristics, biological activity, and relevant case studies.

Structural Characteristics

This compound features several notable structural motifs:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, commonly associated with various pharmacological activities.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in medicinal chemistry and potential antimicrobial properties.

- Sulfonyl Group : Enhances solubility and bioactivity.

The molecular formula of the compound is with a molecular weight of 419.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O4S |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 2034591-55-2 |

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Acetylcholinesterase Inhibition

In studies involving piperidine derivatives, several compounds demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Compounds exhibiting this activity are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's .

Urease Inhibition

Urease inhibitors are of particular interest in the treatment of urease-related infections and conditions such as kidney stones. Preliminary data suggest that compounds similar to the one have shown strong inhibitory effects against urease, indicating potential therapeutic applications .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities through in vitro assays. The most active compounds showed IC50 values indicating strong efficacy against target enzymes .

- Molecular Docking Studies : In silico docking studies have been employed to predict the binding interactions between the synthesized compounds and target proteins. These studies elucidate how structural features contribute to biological activity .

- Comparative Analysis : The compound's activity was compared with other known antimicrobial agents, demonstrating comparable or superior efficacy in certain assays, particularly against Gram-positive bacteria .

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds featuring piperidine and triazole structures often exhibit diverse biological activities. The following sections outline specific applications based on current findings.

Antimicrobial Activity

The triazole ring is known for its antifungal properties, making this compound a candidate for developing new antifungal agents. Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exhibiting fungicidal effects.

Anticancer Properties

Preliminary studies suggest that compounds containing triazole and piperidine groups may possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Future research could focus on evaluating the efficacy of this compound against various cancer cell lines.

Kinase Inhibition

The structure suggests potential for kinase inhibition, particularly due to the presence of the imidazole-like features in related compounds. Kinase inhibitors are critical in cancer therapy as they can interfere with signaling pathways that promote tumor growth.

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted on similar piperidine derivatives demonstrated significant inhibition of cancer cell growth in vitro. The mechanism involved apoptosis induction in cancer cells, which could be further explored with the target compound to assess its effectiveness.

Case Study 2: Antifungal Activity Assessment

In a comparative study involving triazole derivatives, the compound exhibited promising antifungal activity against Candida species. The results indicated a dose-dependent response, warranting further exploration into its potential as a therapeutic agent for fungal infections.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Triazole Derivative A | Contains triazole ring | Antifungal | Similar mechanism but lacks piperidine |

| Piperidine Derivative B | Piperidine core | Antidepressant | No triazole moiety present |

| Phenolic Compound C | Phenolic structure | Antioxidant | Different functional profile |

This table highlights how the unique combination of piperidine and triazole in the target compound may confer distinct pharmacological properties not found in simpler analogs.

Comparison with Similar Compounds

Role of Sulfonamide Groups

- Methylsulfonyl vs. Phenylsulfonyl : The methylsulfonyl group in the target compound may enhance solubility compared to bulkier phenylsulfonyl substituents in antiproliferative piperazine derivatives . However, phenylsulfonyl groups confer stronger π-π stacking interactions with hydrophobic kinase pockets .

- Azetidine vs.

Triazole-Phenoxymethyl vs. Aryl-Triazole

- The phenoxymethyl group in the target compound’s triazole moiety increases lipophilicity compared to simpler aryl-triazole derivatives (e.g., 4-methoxyphenyl in ), which may enhance membrane permeability but reduce aqueous solubility .

Methanone Linker Optimization

- The methanone bridge in the target compound is structurally analogous to biphenyl-methanone derivatives in P2Y14 antagonists . This linker’s rigidity may favor entropic gains during receptor binding compared to flexible alkyl chains in pyrazole-methanone derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

The compound can be synthesized via multi-step reactions involving:

- Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Amide coupling between the piperidine and azetidine moieties using coupling reagents like HATU or EDCI . Purity validation requires HPLC (e.g., C18 column, 254 nm detection) with ≥95% peak area and 1H/13C-NMR for structural confirmation . For elemental composition, combustion analysis (e.g., ±0.3% deviation for C, H, N) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. How can researchers assess the biological activity of this compound?

Standard protocols include:

- Kinase inhibition assays (IC50 determination) using ATP-coupled luminescence .

- Cellular viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines .

- Target engagement studies (e.g., SPR or thermal shift assays) to validate binding to intended proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <15%)?

Strategies involve:

Q. What structural modifications enhance target selectivity or potency?

SAR studies suggest:

- Triazole substitution : Phenoxymethyl groups improve lipophilicity and membrane permeability .

- Sulfonyl vs. carbonyl linkers : Methylsulfonyl groups enhance metabolic stability compared to benzoyl derivatives .

- Azetidine vs. piperidine rings : Azetidine’s constrained geometry may reduce off-target effects .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Critical steps include:

Q. What methodologies are recommended for evaluating metabolic stability?

Use in vitro assays :

- Liver microsomal stability tests : Incubate with NADPH and measure parent compound depletion over time (t1/2 calculation) .

- CYP450 inhibition screening : Fluorescent probes to assess interactions with CYP3A4/2D6 .

Q. How can computational modeling guide derivative design?

- Molecular docking : Use AutoDock Vina with protein crystal structures (PDB) to predict binding poses .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data .

Methodological Troubleshooting

Q. What steps mitigate low yields in triazole-azetidine coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.